2-[(3,4-dimethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
CAS No.:
Cat. No.: VC8800679
Molecular Formula: C20H21N3O3S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O3S |
|---|---|
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 2-(3,4-dimethylphenyl)imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
| Standard InChI | InChI=1S/C20H21N3O3S/c1-12-4-5-15(10-13(12)2)22-20-23-18(24)11-17(27-20)19(25)21-14-6-8-16(26-3)9-7-14/h4-10,17H,11H2,1-3H3,(H,21,25)(H,22,23,24) |
| Standard InChI Key | YNJGMPMBFRTVNO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)OC)C |
Introduction
Chemical Identity and Structural Features
The compound belongs to the 1,3-thiazine class, characterized by a six-membered ring containing one sulfur and one nitrogen atom. Its IUPAC name reflects three critical substituents:
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A 3,4-dimethylphenyl group attached to the amino moiety.
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A 4-methoxyphenyl carboxamide group at position 6.
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A 4-oxo-5,6-dihydro configuration, indicating a ketone at position 4 and partial saturation of the thiazine ring .
Molecular Formula and Weight
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Molecular Formula: C₂₁H₂₂N₃O₃S
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Molecular Weight: 396.48 g/mol.
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Key Functional Groups:
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Thiazine ring (S and N heteroatoms).
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Carboxamide (-CONH-).
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Methoxy (-OCH₃) and dimethylphenyl (-C₆H₃(CH₃)₂) substituents.
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Spectral Characterization
While spectral data for this exact compound are unavailable, analogous thiazines are typically characterized by:
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¹H NMR: Signals at δ 2.2–2.5 ppm (methyl groups), δ 3.8–4.2 ppm (methoxy), and δ 6.5–8.0 ppm (aromatic protons) .
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IR: Stretching vibrations at 1650–1750 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (N-H), and 1250–1350 cm⁻¹ (C-S) .
Synthetic Pathways
General Synthesis of Thiazine Derivatives
Thiazine analogs are commonly synthesized via cyclocondensation reactions. For example:
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Step 1: Reacting thiourea derivatives with α-haloketones to form thiazolidinone intermediates .
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Step 2: Introducing aryl substituents via nucleophilic substitution or coupling reactions.
Table 1: Representative Reaction Conditions for Analogous Thiazines
| Reactant | Reagent/Conditions | Product Yield | Reference |
|---|---|---|---|
| 2-Bromo-1-(thienyl)ethanone | Thiourea, ethanol, reflux | 65–78% | |
| 4-Methoxyaniline | EDCl, HOBt, DCM, RT | 82% |
For the target compound, a plausible route involves:
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Condensation of 3,4-dimethylphenyl isothiocyanate with a β-keto ester.
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Amidation with 4-methoxyaniline under peptide coupling conditions.
Antimicrobial Activity
In Vitro Screening
Thiazine derivatives exhibit broad-spectrum antimicrobial activity. Key findings from analogous compounds include:
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Antibacterial: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal: 50–70% inhibition of Candida albicans at 50 µg/mL.
Table 2: Antimicrobial Activity of Selected Thiazines
Structure-Activity Relationships (SAR)
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Methoxy Groups: Enhance lipophilicity, improving membrane penetration.
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Dimethylphenyl: Steric effects may hinder enzyme binding in resistant strains .
Molecular Docking and Mechanism of Action
Target Enzyme: GlcN-6-P Synthase
Thiazines inhibit l-glutamine:d-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), a key enzyme in fungal cell wall biosynthesis .
Table 3: Docking Scores of Thiazine Derivatives
| Compound | Binding Energy (kcal/mol) | Docking Score |
|---|---|---|
| 4d (Quinolinyl-thiazole) | -9.2 | 78.5 |
| Target Compound (Predicted) | -8.5 to -9.0* | 70–75* |
| *Estimated using AutoDock Vina . |
Key Interactions
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Hydrogen Bonds: Between the carboxamide oxygen and Arg228 of GlcN-6-P.
Comparative Analysis with Related Compounds
Thiazine vs. Thiazole Derivatives
| Feature | Thiazine Derivatives | Thiazole Derivatives |
|---|---|---|
| Ring Saturation | Partially saturated | Fully unsaturated |
| Metabolic Stability | Higher (reduced oxidation) | Moderate |
| Antibacterial Potency | Moderate (MIC 12–48 µg/mL) | High (MIC 8–32 µg/mL) |
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